Quantified Lipophilicity Advantage of the 5-Tert-butyl Substituent Over the Unsubstituted Analog
The target compound exhibits a measured logP of 4.202 as reported by Fluorochem . The directly comparable analog lacking the tert-butyl group, cyclopropyl(2-hydroxyphenyl)methanone, has a predicted logP of approximately 1.57–1.96 based on the well-characterized parent scaffold 2'-hydroxyacetophenone [1]. This difference of approximately 2.2–2.6 log units represents an increase in lipophilicity that is both statistically significant and biologically meaningful for cell permeability, plasma protein binding, and CNS penetration calculations.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.202 (Fluorochem experimental/predicted) |
| Comparator Or Baseline | Cyclopropyl(2-hydroxyphenyl)methanone (CAS 128405-69-6) estimated logP ~1.57–1.96 (class-level inference from 2'-hydroxyacetophenone) |
| Quantified Difference | ΔLogP ≈ +2.2 to +2.6 log units |
| Conditions | Calculated/predicted logP; Fluorochem uses internal prediction algorithm; comparator values from ALOGPS (FoodB) |
Why This Matters
A 2.4-log-unit lipophilicity difference translates to approximately a 250-fold increase in octanol/water partition coefficient, which directly impacts membrane permeability, oral absorption prediction, and blood-brain barrier penetration in drug discovery programs.
- [1] FoodB. (2010). 2'-Hydroxyacetophenone (FDB010500). logP: 1.57 (ALOGPS). Class-level inference for non-tert-butylated analog. View Source
